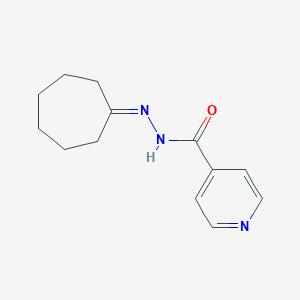
N-(cycloheptylideneamino)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cycloheptylideneamino)pyridine-4-carboxamide is a derivative of isonicotinic acid, which is a pyridine compound with a carboxylic acid substituent at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cycloheptylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cycloheptanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of isonicotinic acid, cycloheptylidenehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(cycloheptylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(cycloheptylideneamino)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of isonicotinic acid, cycloheptylidenehydrazide involves its interaction with bacterial enzymes, leading to the inhibition of cell wall synthesis. This compound targets the mycolic acid biosynthesis pathway in mycobacteria, similar to isoniazid. The inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with a similar structure and mechanism of action.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
N-(cycloheptylideneamino)pyridine-4-carboxamide is unique due to its cycloheptylidene moiety, which imparts distinct chemical and biological properties compared to other hydrazide derivatives. This structural difference may result in varied pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
15885-62-8 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-(cycloheptylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17) |
InChI-Schlüssel |
GPPOWELDCJJAIZ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Kanonische SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Key on ui other cas no. |
15885-62-8 |
Löslichkeit |
34.7 [ug/mL] |
Synonyme |
N'-Cycloheptylideneisonicotinic hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















